Vemurafenib Synthetic Route Fidelity – Intermediate (V) vs. Alternative Sulfonamide Esters
In the validated Vemurafenib synthetic route, 2,6-difluoro-3-(propylsulfonamido)benzoic acid is the designated intermediate (V) that undergoes chlorination to form the acid chloride (VI) for Friedel-Crafts acylation [1]. The methyl ester analog (CAS 1186223-50-6, MW 293.29) cannot serve as a direct replacement because the ester must be hydrolyzed back to the free acid before chlorination, adding a synthetic step and risking incomplete conversion [2]. A quantitative assessment is as follows:
| Evidence Dimension | Synthetic step economy for Vemurafenib preparation |
|---|---|
| Target Compound Data | The free acid (CAS 1103234-56-5, MW 279.26) is the immediate precursor to the acid chloride (VI); 1 synthetic step to the key ketone (VIII) via Friedel-Crafts acylation. |
| Comparator Or Baseline | Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate (Vemurafenib Impurity 7, CAS 1186223-50-6, MW 293.29) requires an additional hydrolysis step to liberate the free acid before chlorination; total 2 steps to reach the same acid chloride intermediate. |
| Quantified Difference | 1 step vs. 2 steps; the ester route introduces a hydrolysis step with variable yield and additional purification burden. |
| Conditions | As described in the original Vemurafenib patent synthetic route (WO 2007002325); solvent system: SOCl2 in refluxing toluene for chlorination. |
Why This Matters
Procurement of the correct free acid intermediate directly reduces total synthetic step count and avoids the yield losses associated with methyl ester hydrolysis, improving overall process efficiency for Vemurafenib API manufacturing.
- [1] YaoZhi Drug Synthesis Database. Vemurafenib synthetic route intermediate (V): 2,6-difluoro-3-(propylsulfonamido)benzoic acid. Reference patents: JP 20008546797, WO 2007002325. View Source
- [2] SynZeal. Vemurafenib Impurity 7 (CAS 1186223-50-6): Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate. View Source
